molecular formula C5H5F2NO2 B12860604 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione

3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione

Cat. No.: B12860604
M. Wt: 149.10 g/mol
InChI Key: WUQDUJRCDWVPJD-UHFFFAOYSA-N
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Description

3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is an organic compound with the molecular formula C5H5F2NO2 It is a derivative of pyrrolidinedione, characterized by the presence of two fluorine atoms at the 3 and 4 positions and a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione typically involves the fluorination of a suitable pyrrolidinedione precursor. One common method is the direct fluorination of 1-Methyl-2,5-Pyrrolidinedione using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3,4-dione, while nucleophilic substitution can produce various substituted pyrrolidinedione derivatives.

Scientific Research Applications

3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,5-Pyrrolidinedione: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,4-Dichloro-1-Methyl-2,5-Pyrrolidinedione: Chlorine atoms replace fluorine, leading to variations in reactivity and stability.

    3,4-Difluoro-2,5-Pyrrolidinedione: Lacks the methyl group, affecting its overall molecular interactions.

Uniqueness

3,4-Difluoro-1-Methyl-2,5-Pyrrolidinedione is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C5H5F2NO2

Molecular Weight

149.10 g/mol

IUPAC Name

3,4-difluoro-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C5H5F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h2-3H,1H3

InChI Key

WUQDUJRCDWVPJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(C1=O)F)F

Origin of Product

United States

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